1-Methyl-5-nitro-1,2,3-triazole
Overview
Description
1-Methyl-5-nitro-1,2,3-triazole is a nitrogen-containing heterocyclic compound that belongs to the triazole family. Triazoles are known for their versatile biological activities and are widely used in medicinal chemistry. The compound this compound is characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms, with a methyl group at the first position and a nitro group at the fifth position.
Mechanism of Action
Target of Action
1-Methyl-5-nitro-1,2,3-triazole is a member of the triazole family, which are known to interact with a variety of enzymes and receptors in biological systems . Triazoles have been found to inhibit Rho GTPases, which play a significant role in hyperproliferative and neoplastic diseases . They also exhibit anti-ChE activity by inhibiting both AChE and BuChE activities . Furthermore, some triazoles have been tested as inhibitors of MET kinase .
Mode of Action
The interaction of this compound with its targets results in changes in the biological system. For instance, the inhibition of Rho GTPases can disrupt cancer signaling and metastasis . The inhibition of AChE and BuChE activities by the 1,2,3-triazole ring can affect neurotransmission . The inhibition of MET kinase can affect cell growth and differentiation .
Biochemical Pathways
The affected pathways and their downstream effects depend on the specific targets of this compound. For example, the inhibition of Rho GTPases can affect cell proliferation and migration . The inhibition of AChE and BuChE can affect cholinergic neurotransmission . The inhibition of MET kinase can affect various cellular processes, including cell growth, differentiation, and survival .
Pharmacokinetics
The pharmacokinetics of triazole compounds in general are known to be influenced by factors such as their chemical structure, formulation, route of administration, and patient-specific factors .
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific targets and the biological system in which it is acting. For example, the inhibition of Rho GTPases can lead to reduced cell proliferation and migration, potentially inhibiting the progression of neoplastic diseases . The inhibition of AChE and BuChE can lead to increased acetylcholine levels, potentially affecting neurological function . The inhibition of MET kinase can lead to reduced cell growth and differentiation, potentially affecting the progression of diseases such as cancer .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and activity . Additionally, the biological environment in which the compound is acting, including the presence of other molecules and the specific characteristics of the target cells or tissues, can also influence its action and efficacy .
Biochemical Analysis
Biochemical Properties
Triazole compounds, such as 1-Methyl-5-nitro-1,2,3-triazole, are known to interact with a variety of enzymes and receptors, showing versatile biological activities . Specific interactions of this compound with enzymes, proteins, and other biomolecules have not been reported in the literature.
Cellular Effects
Triazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
Molecular Mechanism
Triazoles are known to interact with a variety of enzymes and receptors, but the specific binding interactions of this compound with biomolecules, enzyme inhibition or activation, and changes in gene expression are not reported in the literature .
Metabolic Pathways
The metabolic pathways that this compound is involved in, including any enzymes or cofactors that it interacts with, have not been reported in the literature .
Preparation Methods
The synthesis of 1-Methyl-5-nitro-1,2,3-triazole can be achieved through various methods. One common synthetic route involves the reaction of 2H-1,2,3-triazole with iodomethane to introduce the methyl group, followed by nitration to introduce the nitro group . Another method involves the use of aryl diazonium salts and isocyanides in a [3+2] cycloaddition reaction . Industrial production methods often utilize catalytic oxidation systems and modified reagent addition methods to control reaction exotherms and achieve high purity and yield .
Chemical Reactions Analysis
1-Methyl-5-nitro-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-5-nitro-1,2,3-triazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities.
Comparison with Similar Compounds
1-Methyl-5-nitro-1,2,3-triazole can be compared with other triazole derivatives such as:
1,2,4-Triazole: Another isomer with similar biological activities but different structural properties.
Fluconazole: A triazole-based antifungal drug with a different substitution pattern.
Voriconazole: Another antifungal agent with a triazole core. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-methyl-5-nitrotriazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O2/c1-6-3(7(8)9)2-4-5-6/h2H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGRZGKYADPMCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=N1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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